Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide is an organic compound characterized by the presence of two benzimidazole moieties linked by an ethyl group and a sulfide functional group. This compound exhibits a unique structure that combines the properties of benzimidazole, which is known for its biological activity, with the reactivity of sulfide groups. The molecular formula of bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide is C₁₄H₁₈N₄S, and it has garnered attention for its potential applications in medicinal chemistry and materials science due to its intriguing chemical properties and biological activities.
Research indicates that bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide exhibits significant biological activity, particularly in terms of:
The synthesis of bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide typically involves the following steps:
Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide has several potential applications:
Interaction studies involving bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide have focused on:
Several compounds share structural similarities with bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Methylbenzimidazole | Structure | Lacks the ethyl linkage; primarily used as a precursor in organic synthesis. |
| 2-Mercaptobenzimidazole | Structure | Contains a thiol group; known for its chelating properties with metals. |
| Benzimidazole Sulfoxides | Structure | Oxidized form; may exhibit different biological activities due to altered electronic properties. |
Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide stands out due to its dual benzimidazole structure combined with a sulfide linkage, which enhances its potential for diverse interactions in biological systems compared to simpler derivatives. Its ability to form metal complexes further distinguishes it from other compounds within the benzimidazole family.
The molecular structure of Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide exhibits a unique architectural framework characterized by symmetrical benzimidazole units positioned at both termini of the molecule. The compound adopts the molecular formula C₁₈H₁₈N₄S with a molecular weight of 322.4 grams per mole [1]. The IUPAC nomenclature designates this compound as 2-[2-[2-(1H-benzimidazol-2-yl)ethylsulfanyl]ethyl]-1H-benzimidazole [1].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₁₈N₄S | PubChem |
| Molecular Weight | 322.4 g/mol | PubChem 2.2 |
| Exact Mass | 322.12521776 Da | PubChem 2.2 |
| Monoisotopic Mass | 322.12521776 Da | PubChem 2.2 |
| CAS Number | 70813-89-7 | Sigma-Aldrich |
| PubChem CID | 589051 | PubChem |
Crystallographic investigations reveal that the compound can form coordination complexes with transition metals, particularly demonstrating remarkable behavior with nickel(II) ions. The crystal structure of Ni(C₁₈H₁₈N₄S)₂₂ exhibits an octahedral geometry where the central nickel atom coordinates to four nitrogen atoms from the benzimidazole moieties and two sulfur atoms [2]. This coordination results in the formation of a bicapped axial coordinated octahedral structure [3].
The benzimidazole rings maintain nearly planar configurations in both the free ligand and coordinated forms [2]. X-ray diffraction analyses of related bis(benzimidazole) disulfide compounds demonstrate that metal ions present similar distorted tetrahedral structures, with the disulfide ligand coordinated through the imidazolic nitrogen atoms, forming twisted eleven-membered chelate rings [4]. However, the specific sulfide variant exhibits different coordination behavior compared to its disulfide analog.
Molecular geometry studies indicate that the compound possesses significant conformational flexibility due to the presence of six rotatable bonds [1]. The heavy atom count totals twenty-three atoms, contributing to a molecular complexity index of 346 [1]. The topological polar surface area measures 82.7 Ų, indicating moderate polarity characteristics [1].
Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and electronic environment of Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide. Proton nuclear magnetic resonance (¹H nuclear magnetic resonance) spectroscopy reveals characteristic signal patterns that distinguish this compound from related benzimidazole derivatives.
The benzimidazole aromatic protons typically appear in the range of 7.19 to 7.98 parts per million, exhibiting multiplet patterns characteristic of the fused ring system [5]. For structurally related compounds, the benzimidazole nitrogen-hydrogen proton appears as a broad singlet around 12.5 parts per million in dimethyl sulfoxide-d₆, indicating strong hydrogen bonding characteristics [6].
The ethylene bridge protons connecting the benzimidazole rings to the sulfur atom display characteristic chemical shifts around 3.0 to 4.0 parts per million [7]. These methylene protons adjacent to the sulfur atom typically appear as triplets due to coupling with neighboring methylene groups. The spectral analysis of similar bis(benzimidazole) compounds demonstrates that the ethyl chain protons exhibit well-resolved patterns that facilitate structural confirmation [8].
Carbon-13 nuclear magnetic resonance (¹³C nuclear magnetic resonance) spectroscopy provides complementary structural information. The benzimidazole carbon atoms appear in characteristic regions, with the quaternary carbon at position 2 of the benzimidazole ring typically resonating around 168 parts per million [6]. The aromatic carbons of the benzimidazole rings appear between 115 and 140 parts per million, while the aliphatic ethyl carbon atoms resonate in the range of 30 to 35 parts per million [5].
Infrared spectroscopy reveals characteristic vibrational modes that provide definitive identification of functional groups within Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide. The infrared spectrum exhibits distinct absorption bands corresponding to various molecular vibrations.
The nitrogen-hydrogen stretching vibrations of the benzimidazole rings appear as characteristic bands in the region of 3200 to 3400 wavenumbers [9]. These broad absorption bands indicate the presence of intermolecular hydrogen bonding interactions typical of benzimidazole compounds. The carbon-nitrogen stretching vibrations of the benzimidazole rings manifest as strong bands around 1620 to 1650 wavenumbers [10] [5].
Aromatic carbon-hydrogen stretching vibrations appear in the range of 3050 to 3100 wavenumbers, while aliphatic carbon-hydrogen stretching modes occur between 2850 and 3000 wavenumbers [10]. The carbon-carbon stretching vibrations of the benzimidazole aromatic rings produce characteristic patterns between 1400 and 1650 wavenumbers [10].
The sulfide functional group contributes specific vibrational characteristics to the infrared spectrum. Carbon-sulfur stretching vibrations typically appear around 700 to 800 wavenumbers [9]. For benzimidazol-2-yl sulfides, these vibrations provide distinctive fingerprint regions that distinguish sulfide compounds from their disulfide and sulfone analogs [9].
Benzimidazole skeletal stretching modes create characteristic patterns in the 1400 to 1650 wavenumber region, differing from simple benzimidazole compounds due to the substitution pattern [9]. The presence of strong bands near 1500 wavenumbers indicates the aromatic character of the benzimidazole nucleus, while additional bands around 1200 wavenumbers may be associated with carbon-nitrogen stretching modes [9].
The thermodynamic properties of Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide reflect the inherent stability of the benzimidazole ring system combined with the reactivity characteristics of the sulfide functional group. Thermal stability analysis indicates that benzimidazole-containing compounds generally exhibit high thermal decomposition temperatures, often exceeding 400°C [11] [12].
Benzimidazole derivatives demonstrate remarkable thermal stability, with five percent weight loss temperatures (T₅%) ranging from 550 to 650°C for related polymeric systems incorporating benzimidazole moieties [11]. The thermal decomposition behavior follows characteristic patterns where initial weight loss occurs due to moisture desorption, followed by systematic degradation of the organic framework at elevated temperatures [12].
| Thermal Property | Typical Range | Related Compounds |
|---|---|---|
| Initial decomposition | 400-450°C | Benzimidazole derivatives |
| 5% weight loss | 550-650°C | Benzimidazole polymers |
| 10% weight loss | 600-700°C | Thermostable systems |
The reactivity profile of Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide centers on the dual functionality of the benzimidazole nitrogen atoms and the central sulfide group. The compound exhibits Lewis base characteristics through the pyridine-like nitrogen atoms of the benzimidazole rings, enabling coordination to various metal centers [4] [3]. This coordination capability has been extensively demonstrated through the formation of stable complexes with transition metals including cobalt(II), nickel(II), zinc(II), and cadmium(II) [4].
The sulfide functional group undergoes characteristic oxidation reactions under appropriate conditions. Studies of related bis(benzimidazole) compounds demonstrate that sulfide groups can be selectively oxidized to sulfones using oxidizing agents such as potassium permanganate in alkaline conditions [4]. This oxidative transformation represents a significant reactivity pathway that distinguishes sulfide compounds from their more stable disulfide analogs.
Thermochemical studies of related benzimidazole derivatives reveal standard molar enthalpies of formation that reflect the stabilization provided by the aromatic benzimidazole system [13]. The heat capacity measurements for benzimidazole compounds typically show temperature-dependent behavior in the range of 268 to 322 Kelvin, providing insights into the thermal properties of the molecular framework [13].
The compound demonstrates stability under standard laboratory conditions but exhibits reactivity toward strong oxidizing agents and electrophilic species. The benzimidazole nitrogen atoms can undergo protonation reactions in acidic media, while the sulfide group remains susceptible to oxidation and coordination reactions. These properties contribute to the versatility of Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide as a ligand in coordination chemistry applications and as a precursor for synthetic transformations [3] [14].